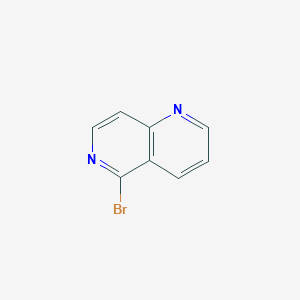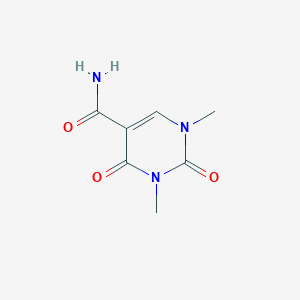
(R)-2,3-bis(benzyloxy)propan-1-ol
Overview
Description
(R)-2,3-bis(benzyloxy)propan-1-ol is a chiral building block that is used in the synthesis of various bioactive compounds. It is a versatile molecule that has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Chiral Objects with a Dendritic Architecture :This compound has been used in the synthesis and characterization of enantiomers with chiral glycerol-derived cores, important in the study of macromolecular analogues exhibiting "accidental degeneracy" or "cryptochirality" (Peerlings, Struijk, & Meijer, 1998).
Enantiodivergent Synthesis Routes :Efficient preparation and practical utilization of related compounds have been demonstrated, highlighting its role in synthesizing key intermediates of aromatic bisabolane sesquiterpenes, which are valuable in various chemical syntheses (Takano, Sugihara, Samizu, Akiyama, & Ogasawara, 1989).
Antifungal Compound Synthesis :The compound is used in the synthesis of derivatives with high activity against Candida strains, showing promise as antifungal agents. This is particularly significant in the development of fluconazole analogues (Zambrano-Huerta et al., 2019).
Structural and Spectroscopic Studies :The compound contributes to the study of Schiff base derivatives, aiding in the understanding of their equilibrium structure, electronic properties, and hydrogen bond interactions (Khalid et al., 2018).
Catalytic Applications in Organic Synthesis :It has been involved in catalytic reactions such as the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, highlighting its role in the preparation of functionalized carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Synthesis of HIV Protease Inhibitors :It is utilized in the synthesis of high-affinity nonpeptidal ligands for HIV protease inhibitors, showing its potential in medicinal chemistry (Ghosh, Leshchenko, & Noetzel, 2004).
Synthesis of Bioactive Compounds :The compound plays a role in synthesizing various bioactive compounds, including antimicrobial and antiradical agents, which are crucial in pharmaceutical research (Čižmáriková et al., 2020).
properties
IUPAC Name |
(2R)-2,3-bis(phenylmethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGHDWQYGJZQU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526556 | |
| Record name | (2R)-2,3-Bis(benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-bis(benzyloxy)propan-1-ol | |
CAS RN |
58530-76-0 | |
| Record name | (2R)-2,3-Bis(benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



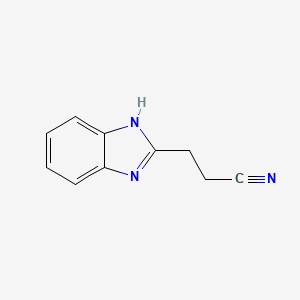
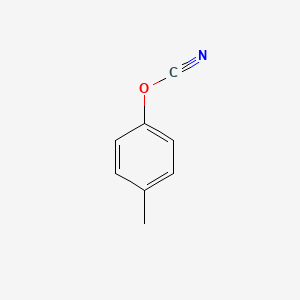
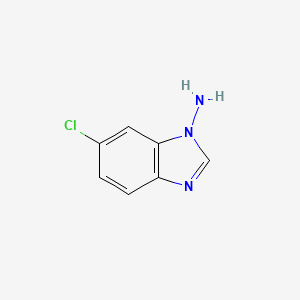
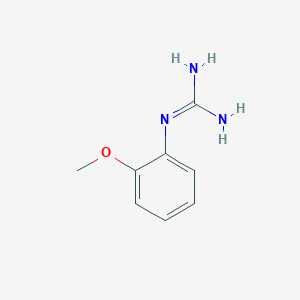


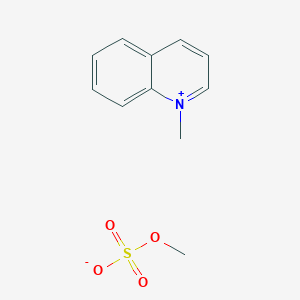
![5-Chlorobenzo[d]isoxazole](/img/structure/B1625902.png)



